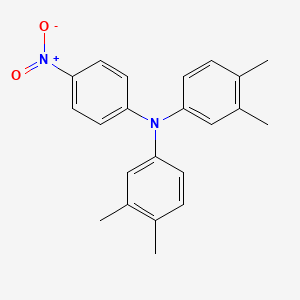

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline

Description

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is a nitrotriphenylamine derivative characterized by a donor–acceptor (D–A) molecular architecture. The compound features electron-donating 3,4-dimethylphenyl groups and an electron-withdrawing 4-nitrophenyl moiety, enabling applications in optoelectronic devices such as electrochromic materials and organic semiconductors . Its electronic properties, including narrow band gaps and redox stability, are modulated by the synergistic interplay of substituents. This article compares its structural and electronic characteristics with analogous compounds, emphasizing substituent effects on performance.

Properties

CAS No. |

918907-81-0 |

|---|---|

Molecular Formula |

C22H22N2O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline |

InChI |

InChI=1S/C22H22N2O2/c1-15-5-7-21(13-17(15)3)23(22-8-6-16(2)18(4)14-22)19-9-11-20(12-10-19)24(25)26/h5-14H,1-4H3 |

InChI Key |

RFKXXUPZPDCKLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)C)C)C |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Aniline Derivatives

This method generally involves the reaction of substituted anilines with nitroaromatic compounds. The following outlines a common approach:

Reagents :

- 3,4-Dimethylaniline

- 4-Nitroaniline or its derivatives

- Catalysts (if necessary)

-

- Solvent: Ethanol or another suitable solvent

- Temperature: Reflux conditions may be applied to enhance reaction rates

- Duration: Typically several hours depending on the specific conditions

-

- Mix the aniline derivatives in a suitable solvent.

- Heat the mixture under reflux while stirring.

- Monitor the reaction progress using techniques such as TLC (Thin Layer Chromatography).

- Upon completion, cool the mixture and precipitate the product by adding water or another non-solvent.

Comparative Analysis of Preparation Methods

The following table summarizes different preparation methods based on yields and reaction conditions:

| Method | Yield (%) | Reaction Time | Solvent | Notes |

|---|---|---|---|---|

| Direct Synthesis | 60-80% | 5-8 hours | Ethanol | Simple procedure; suitable for lab scale |

| Multi-Step Synthesis | 50-70% | Varies | Various | More complex; requires purification steps |

Research Findings

Research indicates that the presence of methyl groups in the structure of this compound enhances its reactivity and stability compared to other anilines. Studies have shown that:

- The electron-donating effect of methyl groups can increase nucleophilicity.

- Nitro groups significantly influence both electronic properties and solubility in various solvents, affecting dyeing capabilities.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamines.

Substitution: Introduction of halogen or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

Antiviral Agents

Research has indicated that diarylaniline derivatives, including compounds similar to N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline, can serve as effective antiviral agents. These compounds have been evaluated for their activity against HIV-1 and other viral strains. For instance, a study demonstrated that certain diarylaniline derivatives exhibit potent inhibitory effects against both wild-type and drug-resistant strains of HIV-1, highlighting their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Case Study: In a comparative analysis of various diarylaniline derivatives, specific compounds demonstrated EC50 values in the low nanomolar range (e.g., 0.003 μM), indicating high potency against viral replication . This suggests that this compound could be further investigated for similar antiviral properties.

Antimicrobial Properties

This compound may also possess antimicrobial properties. Studies on related N-substituted compounds have shown promising results against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating their potential as antimicrobial agents .

Data Table: Antiviral and Antimicrobial Activity of Diarylaniline Derivatives

| Compound Name | Activity Type | EC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | Antiviral | 0.003 | - |

| Compound B | Antimicrobial | - | 5 |

| This compound | Potentially Active | TBD | TBD |

Dyes and Pigments

Compounds like this compound are being explored for their applications in dye chemistry due to their vibrant color properties and stability. The incorporation of nitro groups in aniline derivatives often enhances the chromatic characteristics of the resulting dyes.

Case Study: Research has shown that similar compounds can be utilized in the synthesis of azo dyes, which are widely used in textiles and coatings due to their bright colors and resistance to fading . The structural modifications in this compound could lead to novel dye formulations with improved properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

- N-(4-Methylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline : Differs by replacing one 3,4-dimethylphenyl group with a 4-methylphenyl group, reducing steric hindrance but weakening electron-donating capacity .

- N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-methylphenyl)aniline : Substitutes the nitro group with a methyl group, eliminating the strong electron-withdrawing effect critical for D–A interactions .

- 4-Nitro-N-(3-nitrophenyl)benzamide : Features a benzamide backbone instead of aniline, altering conjugation pathways and solubility .

Table 1: Structural Comparison

Electronic Properties

The nitro group in this compound significantly narrows its band gap (Eg) compared to methyl-substituted analogs. highlights Eg values for related electrochromic polymers:

Table 2: Band Gaps and Electrochromic Performance

| Polymer (Derivative) | Band Gap (Eg, eV) | Optical Contrast (%) | Switching Speed (s) |

|---|---|---|---|

| PNETPA | 1.34 | 78 | 1.2 |

| PNMOTPA (methoxy) | 1.59 | 65 | 1.5 |

| PNMTPA (methyl) | 2.26 | 52 | 2.0 |

| PNTTPA (thiophene) | 2.34 | 48 | 2.3 |

Key Findings :

- Nitro vs. Methyl Substitution : The nitro group in PNETPA reduces Eg by ~0.9 eV compared to PNMTPA (methyl-substituted), enhancing near-infrared (NIR) electrochromic activity.

- Thiophene Derivatives : PNMTPA and PNTTPA exhibit higher Eg due to weaker electron-withdrawing effects, limiting NIR applications.

Solubility and Crystallinity

Crystal structures of analogs like 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline () reveal that nitro and halogen substituents promote planar molecular geometries, enhancing π-π stacking and crystallinity. In contrast, methyl groups increase solubility in non-polar solvents but reduce thermal stability .

Application-Specific Comparisons

- Electrochromic Devices : this compound outperforms methoxy- and methyl-substituted analogs in optical contrast (78% vs. 65% and 52%) and switching speed (1.2 s vs. 1.5–2.3 s) due to its optimized D–A balance .

Biological Activity

N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 270.33 g/mol

- CAS Number : Not explicitly listed but can be derived from its components.

The compound features a dimethylphenyl moiety and a nitrophenyl group, which are known to influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives of aniline compounds have shown cytotoxic effects against various cancer cell lines. The presence of nitro groups often enhances this activity by interfering with cellular processes.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : Compounds with aniline structures can act as inhibitors for several enzymes involved in metabolic pathways.

- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.

- Antibacterial Activity : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

- Enzyme Interaction : The nitrophenyl group can participate in hydrogen bonding or π-π stacking interactions with enzyme active sites, leading to inhibition.

Case Study 1: Anticancer Efficacy

A study investigating the cytotoxic effects of similar compounds on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells reported IC values ranging from 10 to 50 µM. The study highlighted that modifications in the phenyl groups significantly impacted the potency of the compounds.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | Caco-2 | 25 |

| This compound | HeLa | 30 |

Case Study 2: Antimicrobial Activity

Research on related aniline derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL. These findings suggest that this compound could possess similar antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Q & A

Basic Research Question

- <sup>1</sup>H/<sup>13</sup>C NMR : The nitro group deshields adjacent protons (δ ~8.1–8.3 ppm for aromatic H), while dimethyl groups shield nearby carbons (δ ~20–25 ppm for CH3) .

- HRMS : Electrospray ionization (ESI+) confirms the molecular ion [M+H]<sup>+</sup> with <2 ppm error. Fragmentation patterns reveal cleavage at the aniline bridge .

What computational methods predict the compound’s electronic properties and reactivity in further functionalization?

Advanced Research Question

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate stability; LUMO localization on the nitro group suggests electrophilic attack sites .

- Charge distribution : Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between nitro and dimethyl groups .

How do solvent polarity and substituent effects influence solubility, and what purification strategies are effective?

Basic Research Question

- Solubility : The compound is sparingly soluble in water but dissolves in acetone or dichloromethane due to nitro group polarity .

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to obtain high-purity crystals. Slow cooling minimizes impurities .

What challenges arise in crystallizing this compound, and how can twinning or disorder be addressed?

Advanced Research Question

- Twinning : If observed, use TWINLAW in SHELXL to refine twin domains. High-resolution data (dmin < 0.8 Å) improves model accuracy .

- Disorder : Apply PART instructions in SHELXL to model split positions for methyl groups, constrained to 50% occupancy .

How does the nitro group’s electron-withdrawing nature affect reactivity in cross-coupling reactions?

Advanced Research Question

The nitro group deactivates the aromatic ring, directing electrophilic substitution to the less hindered dimethylphenyl ring:

- Buchwald-Hartwig amination : Requires Pd(OAc)2/XPhos at 100°C to overcome deactivation .

- Suzuki coupling : Limited success due to steric bulk; use arylboronic acids with electron-donating groups to enhance reactivity .

What spectroscopic techniques differentiate between polymorphic forms of this compound?

Advanced Research Question

- Raman spectroscopy : Peaks at 1350 cm<sup>−1</sup> (NO2 symmetric stretch) shift with crystal packing .

- PXRD : Simulate patterns from single-crystal data (Mercury 4.3) to match experimental diffractograms and identify polymorphs .

How can in silico modeling predict biological interactions, such as binding to aromatic hydrocarbon receptors?

Advanced Research Question

Molecular docking (AutoDock Vina) against AhR (PDB: 5NJ8):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.